molecular formula C12H16O8 B7769681 Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate CAS No. 3999-67-5

Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate

Cat. No.: B7769681
CAS No.: 3999-67-5
M. Wt: 288.25 g/mol
InChI Key: NXMOMNBIDWYNOP-UHFFFAOYSA-N
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Description

Tetramethyl 1,2,3,4-Cyclobutanetetracarboxylate is a high-purity ester compound that serves as a critical precursor in organic and polymer synthesis. With the molecular formula C 12 H 16 O 8 and a molecular weight of 288.25 g/mol, it is characterized as a white to almost white crystalline powder . This compound is provided with a high purity level, typically ≥98.0% . Its primary research value lies in its role as a versatile synthetic intermediate. A significant application is its use in the synthesis of 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride (CBDA) via hydrolysis and subsequent dehydration . CBDA is an important monomer material for producing polyimide alignment films used in flat panel displays . The synthesis route involving this tetramethyl ester has been developed to achieve improved yields of the final dianhydride compared to other methods . The compound itself can be synthesized through a photocyclization reaction, where a precursor diester is irradiated with ultraviolet light (200-600 nm) in a suitable solvent . Research Applications: • Key monomer for polyimide alignment films in flat panel displays . • Versatile organic building block for the synthesis of complex cyclobutane derivatives. • Valuable intermediate in materials science research for developing polymers with specific thermal and mechanical properties. Handling and Storage: For research purposes only. Store in a cool, dark place at room temperature. Always refer to the Safety Data Sheet (SDS) for safe handling procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tetramethyl cyclobutane-1,2,3,4-tetracarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O8/c1-17-9(13)5-6(10(14)18-2)8(12(16)20-4)7(5)11(15)19-3/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXMOMNBIDWYNOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(C(C1C(=O)OC)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80908252
Record name Tetramethyl cyclobutane-1,2,3,4-tetracarboxylatato(2-)
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Molecular Weight

288.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1032-95-7, 3999-67-5
Record name NSC122966
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name NSC103000
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103000
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tetramethyl cyclobutane-1,2,3,4-tetracarboxylatato(2-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80908252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Tetramethyl 1,2,3,4 Cyclobutanetetracarboxylate and Analogous Systems

Photochemical Cycloaddition Strategies

Photochemical [2+2] cycloaddition stands as a primary and extensively utilized method for the synthesis of cyclobutane (B1203170) rings. researchgate.net This approach involves the direct addition of two double bonds, either intramolecularly or intermolecularly, to form the characteristic four-membered ring adducts. acs.org

Photodimerization of Fumaric Acid Derivatives Leading to Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate

The synthesis of this compound can be accomplished through the photochemical dimerization of dimethyl fumarate (B1241708). This reaction is typically carried out by subjecting a solid-state layer of dimethyl fumarate to ultraviolet light with a wavelength ranging from 1750 Å to 4000 Å. dtu.dk This process yields the cis,trans,cis-isomer of this compound. dtu.dkresearchgate.net This specific dimerization is a novel method for which no prior art had disclosed a process for preparing the cis, trans, cis tetramethyl ester. dtu.dk Thermally, this isomer can be converted to the more stable trans,trans,trans-tetraester at temperatures between 200°C and 400°C. dtu.dk Similar photochemical dimerization has been observed with other fumaric acid derivatives, such as fumaronitrile, which dimerizes to produce cis,trans,cis-1,2,3,4-tetracyanocyclobutane. dtu.dkresearchgate.net

Mechanistic Aspects of Photochemical [2+2] Cycloadditions

Photochemical [2+2] cycloadditions are a cornerstone of organic photochemistry, providing a direct route to cyclobutane rings which are prevalent in numerous biologically active natural products. nih.gov The reaction is typically forbidden under thermal conditions but becomes accessible upon photochemical excitation. nih.gov The mechanism often involves the excitation of an alkene to its triplet state, which then acts as a 1,4-diradical, initiating the ring closure. rsc.org Common sensitizers like acetone (B3395972) and benzophenone (B1666685) are often used to facilitate the population of the triplet state. rsc.org

The stereochemical outcome of the cycloaddition can be influenced by the nature of the reactants. The cyclobutane adducts can be classified as head-to-head (HH) or head-to-tail (HT) depending on the relative orientation of the substituents on the newly formed ring. acs.org In the head-to-head orientation, the substituents have a 1,2-relationship, while in the head-to-tail orientation, they have a 1,3-relationship. acs.org

Visible light-mediated energy transfer and photoredox catalysis have emerged as powerful alternatives to direct UV excitation, offering milder reaction conditions and broader substrate scope. chemrxiv.org For instance, a ruthenium(II) photocatalyst can promote the efficient [2+2] heterodimerization of dissimilar acyclic enones with excellent diastereoselectivity under visible light irradiation. organic-chemistry.org

Scalable Photoreactor Designs and Efficiency Considerations in UV-Induced Reactions

The transition from laboratory-scale photochemical reactions to industrial production necessitates the development of scalable photoreactors. Flow chemistry has shown significant advantages over traditional batch setups for photochemical reactions by providing more uniform light exposure, a higher surface-area-to-volume ratio, and better control over reaction parameters. dtu.dk

Microfluidic reactors have been designed for photochemical reaction screening, enabling optimization of [2+2] cycloadditions using photosensitizers like thioxanthone with lower energy UV-A light (375 nm) and significantly reduced reaction times. dtu.dk For larger scale synthesis, systems like the commercially available Ehrfeld Photoreactor XL, equipped with standard UV lamps (254 nm), have been successfully employed for intramolecular [2+2] cycloaddition reactions, demonstrating robustness and reliability with production scaled up to 48 grams. researchgate.net

The efficiency of UV-induced reactions is a critical factor. Ultraviolet radiation can induce the formation of cyclobutane pyrimidine (B1678525) dimers (CPDs) in DNA, a process that is central to UV-induced damage. nih.govnih.govresearchgate.net The repair of these dimers, known as photoreactivation, is mediated by the enzyme photolyase and is influenced by the surrounding nucleosome structure. nih.gov Studies on the photocleavage of coumarin (B35378) dimers, which also involves the breaking of a cyclobutane ring, have shown that the quantum yield of dimer splitting can range from 0.1 to 0.3 in various solvents. researchgate.net The efficiency of these reactions can be affected by factors such as the presence of oxygen and the molecular structure of the dimer. researchgate.net

Electrochemical Synthesis Approaches for Cyclobutanetetracarboxylates

Electrochemical methods offer a powerful and often more sustainable alternative to traditional synthetic routes for constructing cyclobutane rings. These techniques can be mild, catalyst-free, and highly scalable. nih.govacs.org

Intramolecular C-C Bond Formation for Cyclobutane Ring Construction

Electrochemical synthesis provides a direct avenue for intramolecular C-C bond formation to construct cyclobutane rings. A notable example is the electrochemical oxidative enolate cyclization used to deliver a key cyclobutane intermediate. acs.org This method has been successfully translated from a batch reactor setup to a continuous flow system. acs.org The anodic oxidation of olefins can generate electrophilic alkene radical cations, which can then undergo [2+2] cycloaddition with styrene (B11656) derivatives to produce cyclobutanes. acs.org This approach is advantageous due to its mild, metal- and catalyst-free conditions, simple setup, and the use of inexpensive graphite (B72142) electrodes, making it suitable for industrial applications. nih.govacs.org

The table below summarizes key parameters for a scalable electrochemical cyclobutane synthesis.

ParameterValueReference
Reaction ScaleUp to 120 g acs.org
Electrolysis Time10 hours acs.org
Constant Current2.5 A acs.org
Voltage6 - 8 V acs.org
Temperature< 27 °C acs.org

This interactive data table summarizes the operational parameters for a large-scale electrochemical synthesis of a cyclobutane derivative.

Continuous Flow Electrosynthesis and Scale-Up Methodologies

Continuous flow technology is particularly well-suited for electrochemical synthesis, offering precise control over reaction parameters and facilitating scalability. researchgate.net The translation of a small-scale batch electrochemical oxidative cyclization to a continuous flow setup has enabled the production of over 100-gram quantities of a cyclobutane product in a single run. acs.orgresearchgate.net In principle, with a larger reservoir, this setup could be used for kilogram-scale preparations. acs.orgacs.org

Radical Cascade Reactions for Functionalized Cyclobutane Derivatives

Radical cascade reactions have emerged as a powerful tool for the synthesis of complex molecular architectures from simple precursors. nih.gov These reactions, characterized by a sequence of intramolecular and/or intermolecular radical additions, allow for the rapid construction of multiple C-C and C-heteroatom bonds in a single operation. In the context of cyclobutane chemistry, this approach has enabled the direct functionalization of the cyclobutane core, transforming simple saturated rings into highly valuable, functionalized derivatives. rsc.orgrsc.org

Copper-Catalyzed Transformations for C-H Bond Activation

Copper catalysis has been instrumental in the development of radical cascade reactions for the functionalization of cyclobutanes. A notable strategy involves the synthesis of highly functionalized cyclobutenes directly from simple cyclobutanes through a copper-catalyzed radical cascade process. rsc.orgrsc.org This transformation is significant as it overcomes the challenges associated with the high bond dissociation energy of cyclobutane C-H bonds (approximately 100.5 kcal mol⁻¹) and the increased ring strain in the cyclobutene (B1205218) product compared to the cyclobutane starting material. nih.govrsc.org

The process is initiated by the selective abstraction of a benzylic hydrogen atom from an arylcyclobutane by a nitrogen-centered radical, generated from an oxidant like N-fluorobenzenesulfonimide (NFSI) in the presence of a copper catalyst. nih.govrsc.org The resulting benzylic radical can then undergo β-H elimination to form a cyclobutene intermediate. nih.govrsc.org This copper-catalyzed system demonstrates the ability to activate strong C-H bonds, paving the way for the introduction of new functionalities. rsc.orgrsc.org

The choice of copper catalyst and ligands is crucial for the reaction's efficiency. Studies have shown that catalysts such as copper(I) bromide (CuBr) are effective for these transformations. nih.govrsc.org The mechanism likely involves copper in multiple oxidation states, facilitating the key radical generation and propagation steps. nih.gov

Selective Introduction of Multiple Functional Groups

A key advantage of radical cascade reactions is the ability to introduce multiple functional groups onto the cyclobutane framework in a controlled manner. The copper-catalyzed reaction of arylcyclobutanes with NFSI not only forms the cyclobutene skeleton but also installs two amino groups, resulting in 1,3-diaminocyclobutene derivatives. nih.govrsc.org This process involves the cleavage of four aliphatic C-H bonds and the formation of new C-N bonds. nih.govrsc.org

The versatility of this methodology is further demonstrated by its application in synthesizing other functionalized cyclobutenes. By choosing different radical precursors, a range of functionalities can be incorporated. For instance, the same copper-catalyst/NFSI system has been successfully used to synthesize 1,3-disulfonyl- and 1,3,3-tribromocyclobutene derivatives. nih.govrsc.org This highlights the tunability of the reaction to achieve diverse substitution patterns on the cyclobutane core. The reaction proceeds with high regioselectivity, forming specific isomers of the functionalized cyclobutenes. nih.gov

The ability to forge multiple C-N, C-S, or C-Br bonds in a single, one-pot reaction from simple cyclobutane starting materials represents a significant advance in the synthesis of these valuable compounds, which were previously difficult to access. rsc.orgrsc.org

Catalytic Routes to Functionalized Cyclobutanes

Catalytic methods provide an efficient and selective means to construct and functionalize the cyclobutane ring. These approaches often offer advantages in terms of atom economy, stereocontrol, and the ability to generate complex structures from simple, readily available starting materials. nih.govscispace.com

Tandem Catalysis for Asymmetric Coupling Reactions

Tandem catalysis, where multiple catalytic transformations occur in a single pot, has been effectively applied to the synthesis of complex, functionalized cyclobutanes. nih.govnih.gov A notable example is the cobalt-catalyzed asymmetric coupling of 1,3-enynes and ethylene (B1197577). nih.govscispace.comnih.gov This process achieves three selective carbon-carbon bond formations in one pot using a single chiral cobalt catalyst. nih.govnih.gov

The reaction sequence begins with a [2+2]-cycloaddition between the 1,3-enyne and ethylene to form a vinylcyclobutene intermediate. nih.govscispace.com This is followed by an enantioselective hydrovinylation of the newly formed vinylcyclobutene, again with ethylene, to yield a highly functionalized cyclobutane containing a chiral, all-carbon quaternary center. nih.govscispace.com The ability to perform these reactions in a tandem fashion, without isolating the intermediate, significantly enhances the efficiency of the synthesis. nih.govnih.gov The use of a chiral ligand on the cobalt catalyst allows for high enantioselectivity in the final cyclobutane product. nih.gov

This tandem catalytic approach is particularly valuable as it utilizes inexpensive and abundant feedstocks like ethylene to create structurally complex and medicinally relevant cyclobutane scaffolds. nih.govscispace.com

Enantioselective Synthesis of Cyclobutenes as Synthetic Intermediates

Enantiomerically enriched cyclobutenes are versatile synthetic intermediates that can be further elaborated to a wide range of functionalized cyclobutanes and other cyclic systems. nsf.govnih.gov Consequently, the development of catalytic enantioselective methods for their synthesis is of great importance. nsf.govnih.gov

One of the most direct approaches to chiral cyclobutenes is the [2+2]-cycloaddition of alkynes and alkenes. nsf.govnih.gov Significant progress has been made in this area using various transition metal catalysts. For instance, cobalt catalysts, in conjunction with specifically designed chiral ligands, have been shown to catalyze a broadly applicable enantioselective [2+2]-cycloaddition between a wide variety of alkynes and alkenyl derivatives. nsf.govnih.gov This method provides access to over 50 different cyclobutenes with high enantioselectivities (86-97% ee). nsf.gov

Gold(I) catalysts have also proven effective for the enantioselective intermolecular [2+2] cycloaddition of terminal alkynes and alkenes. nih.gov The use of non-C2-symmetric digold(I) complexes as catalysts has enabled the synthesis of various cyclobutenes, which are valuable precursors for functionalized cyclobutanes. nih.gov Additionally, organocatalytic approaches are emerging, such as the use of chiral Brønsted acids (e.g., N-triflyl phosphoramide) to catalyze the enantioselective isomerization of bicyclo[1.1.0]butanes to cyclobutenes with good regio- and enantiocontrol. dicp.ac.cn

These catalytic methods provide access to a diverse set of chiral cyclobutene building blocks, which serve as a platform for the synthesis of complex, stereodefined cyclobutane derivatives. nsf.govnih.govnih.govdicp.ac.cn

Historical and Emerging Synthetic Approaches for Cyclobutane Frameworks

The synthesis of the cyclobutane ring has been a long-standing challenge in organic chemistry due to the inherent ring strain of the four-membered system. wikipedia.orgresearchgate.net Over the years, a variety of synthetic methods have been developed, ranging from classical cycloadditions to modern C-H functionalization strategies. researchgate.netacs.orgacs.org

Historically, [2+2] photocycloaddition reactions have been a cornerstone for the construction of cyclobutane rings. acs.org This method involves the dimerization of two alkene units upon irradiation with UV light. wikipedia.orgacs.org The first reported [2+2] photocycloaddition was the dimerization of thymoquinone (B1682898) in 1877. acs.org Another classical approach is the reaction of ketenes with electron-rich alkenes to form cyclobutanones. wikipedia.org The dehalogenation of 1,4-dihalobutanes with a reducing metal also provides a route to the cyclobutane core. wikipedia.org The first synthesis of the parent cyclobutane was achieved in 1907 by hydrogenating cyclobutene. wikipedia.org

Table 1: Comparison of Historical Synthetic Approaches to Cyclobutanes

MethodReactantsConditionsProductReference
[2+2] PhotocycloadditionTwo alkene moleculesUV lightCyclobutane derivative acs.org
Ketene-Alkene CycloadditionKetene and alkeneThermalCyclobutanone derivative wikipedia.org
Dehalogenation1,4-DihalobutaneReducing metalCyclobutane wikipedia.org
HydrogenationCyclobuteneNickel catalystCyclobutane wikipedia.org

Emerging synthetic approaches are increasingly focusing on efficiency, selectivity, and the use of more readily available starting materials. C-H functionalization logic has provided a new paradigm for the synthesis of complex cyclobutanes. acs.org This strategy views C-H bonds as latent functional groups, allowing for their direct conversion to C-C or C-heteroatom bonds. acs.org This approach can simplify synthetic routes by avoiding pre-functionalization steps. For example, directing groups can be used to guide the selective functionalization of specific C-H bonds on a pre-existing cyclobutane ring. acs.org

Another modern approach involves the ring-opening of highly strained systems like bicyclo[1.1.0]butanes (BCBs). nih.gov The strain release from the opening of the central bond of BCBs can be harnessed to drive the formation of functionalized cyclobutanes. nih.gov For instance, catalyst-controlled regiodivergent hydrophosphination of acyl BCBs allows for the synthesis of either 1,1,3- or 1,2,3-functionalized cyclobutanes from the same starting material, simply by changing the copper catalyst (Cu(I) vs. Cu(II)). nih.gov

Table 2: Overview of Emerging Synthetic Strategies for Cyclobutanes

StrategyKey ConceptExample ReactionProduct TypeReference
C-H FunctionalizationDirect conversion of C-H bonds to new functional groupsDirected C-H arylation of a cyclobutane carboxylic acid derivativeAryl-substituted cyclobutane acs.org
Strain-Release Ring OpeningRing opening of strained bicyclic systems to form functionalized monocyclesCopper-catalyzed hydrophosphination of an acyl bicyclo[1.1.0]butanePhosphine-containing cyclobutane nih.gov
Tandem CatalysisMultiple catalytic reactions in one potCobalt-catalyzed [2+2] cycloaddition/hydrovinylation of enynes and ethyleneFunctionalized cyclobutane with a quaternary center nih.gov

These emerging methods offer powerful and modular routes to complex, stereodefined cyclobutane derivatives, which are of significant interest in medicinal chemistry and materials science. nih.govacs.orgnih.gov

Stereochemical and Conformational Investigations of Tetramethyl 1,2,3,4 Cyclobutanetetracarboxylate

Analysis of Cyclobutane (B1203170) Ring Planarity

The conformation of the cyclobutane ring, a balance between angle strain favoring planarity and torsional strain favoring a puckered form, is a subject of significant chemical interest. In the case of tetramethyl 1,2,3,4-cyclobutanetetracarboxylate, the nature of the ring's geometry is heavily influenced by its substitution pattern and the physical state of the compound.

Planar vs. Puckered Conformations in Crystalline and Solution States

A single-crystal X-ray diffraction study of cis,trans,cis-1,2,3,4-cyclobutanetetracarboxylic acid tetramethyl ester has definitively shown that the cyclobutane ring is planar in the solid, crystalline state. acs.org This planarity is a notable finding, as the cyclobutane ring itself typically adopts a puckered conformation to alleviate torsional strain between adjacent methylene (B1212753) groups. researchgate.net

The observation of a planar ring in the solid state is not always indicative of the molecule's intrinsic, lowest-energy conformation in the gas phase or in solution. Intermolecular forces within the crystal lattice can play a significant role in dictating the observed geometry. acs.org For some cyclobutane derivatives, both planar and puckered forms have been found in different crystalline environments, highlighting the small energy difference between these conformations. acs.org However, for the cis,trans,cis isomer of this compound, the planar structure is the experimentally observed form in the crystal. acs.org

Influence of Substituent Arrangement on Ring Geometry

The arrangement of substituents on the cyclobutane ring has a profound effect on its preferred conformation. Cyclobutanes with four substituents in a cis,trans,cis arrangement are strong candidates for possessing intrinsically planar rings. acs.org This specific stereochemical configuration appears to favor a planar geometry to minimize steric interactions between the bulky methoxycarbonyl groups. In the planar conformation of the cis,trans,cis isomer, the substituents can orient themselves to reduce steric hindrance. X-ray diffraction data reveals that the C-C bond lengths in the ring are 1.572 Å and 1.541 Å. acs.org

Isomerism and Relative Configuration Studies

Elucidation of Cis, Trans, Cis Isomers of Cyclobutanetetracarboxylate Esters

The cis,trans,cis isomer of this compound is a well-characterized stereoisomer. acs.orgtcichemicals.com The term cis,trans,cis describes the relative positions of the four substituent groups with respect to the plane of the cyclobutane ring. wikipedia.orgopenstax.org In this configuration, two adjacent substituents are on one side of the ring (cis), the next is on the opposite side (trans), and the fourth is on the same side as the first two (cis). This specific arrangement has been unambiguously confirmed through single-crystal X-ray diffraction analysis. acs.org

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation

The definitive determination of the stereochemistry and conformation of complex molecules like this compound relies on powerful analytical techniques.

Single-crystal X-ray diffraction stands as the primary method for the precise structural elucidation of this compound in the solid state. acs.org This technique provides a detailed three-dimensional map of electron density within the crystal, allowing for the exact determination of atomic positions, bond lengths, and bond angles. The study of cis,trans,cis-tetramethyl 1,2,3,4-cyclobutanetetracarboxylate utilized this method to establish the planarity of the cyclobutane ring and confirm the relative stereochemistry of the four substituent groups. acs.org The crystal structure was refined to a high degree of accuracy, providing unambiguous evidence for the molecule's conformation in the solid phase. acs.org

The table below summarizes the key crystallographic data obtained for the cis,trans,cis isomer.

Parameter Value
Crystal SystemTriclinic
Space Group
a (Å)8.939
b (Å)5.963
c (Å)6.454
α (°)95.17
β (°)81.43
γ (°)78.74
Molecules per cell1
Calculated Density (g/cm³)1.45
R value0.035
Data sourced from a single-crystal X-ray diffraction study. acs.org

Single-Crystal X-ray Diffraction Analysis

The study revealed that the crystals of this isomer belong to the triclinic space group Pī. A key finding from the diffraction data is the planarity of the cyclobutane ring. This is a noteworthy observation, as cyclobutane rings often adopt a puckered conformation to alleviate steric strain. The planarity in this specific isomer is attributed to the substitution pattern of the four methoxycarbonyl groups.

The C-C bond lengths within the four-membered ring were determined to be 1.572 Å and 1.541 Å. These values are crucial for understanding the strain and electronic distribution within the cyclobutane core. The comprehensive crystallographic data provides a static, solid-state snapshot of the molecule's preferred conformation, which serves as a fundamental basis for theoretical and solution-state studies.

Crystallographic Data for cis,trans,cis-Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate
ParameterValue
Crystal SystemTriclinic
Space Group
a (Å)8.939
b (Å)5.963
c (Å)6.454
α (°)95.17
β (°)81.43
γ (°)78.74
Cyclobutane Ring ConformationPlanar
Ring C-C Bond Lengths (Å)1.572 ± 0.005 and 1.541 ± 0.004

Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the structure of molecules in solution, providing valuable information about the chemical environment of individual atoms. For this compound, different stereoisomers will exhibit distinct NMR spectra due to the varying spatial arrangements of the methoxycarbonyl groups and the cyclobutane ring protons.

For instance, in the cis,trans,cis isomer, due to its symmetry, one might expect a simplified NMR spectrum compared to less symmetrical isomers. The equivalence or non-equivalence of the ring protons and the methoxycarbonyl groups would be directly reflected in the number of distinct signals in both the ¹H and ¹³C NMR spectra. A comprehensive NMR analysis would be essential to confirm the stereochemistry and assess the conformational dynamics of these molecules in the solution phase, which may differ from the static picture provided by solid-state X-ray crystallography.

Expected NMR Spectroscopic Data for this compound Isomers
NucleusParameterAnticipated Information
¹HChemical Shift (δ)Distinct signals for methoxy (B1213986) and cyclobutane ring protons, sensitive to stereochemistry.
¹HCoupling Constant (J)Provides information on the dihedral angles between adjacent ring protons, indicating ring conformation.
¹³CChemical Shift (δ)Separate signals for carbonyl, methoxy, and cyclobutane ring carbons, reflecting molecular symmetry.

Reactivity and Derivatization Chemistry of Tetramethyl 1,2,3,4 Cyclobutanetetracarboxylate

Transformations of Ester Functional Groups

The reactivity of tetramethyl 1,2,3,4-cyclobutanetetracarboxylate is largely dictated by its four ester functional groups. These groups are susceptible to a variety of transformations, including hydrolysis, dehydration (following hydrolysis), and nucleophilic substitution reactions.

The hydrolysis of the four methyl ester groups in this compound to yield 1,2,3,4-cyclobutanetetracarboxylic acid is a fundamental transformation. This reaction can be catalyzed by either acid or base.

Under acidic conditions, the reaction is reversible, and an excess of water is typically used to drive the equilibrium towards the formation of the carboxylic acid. The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.

Basic hydrolysis, also known as saponification, is an irreversible process. The hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that then collapses to form the carboxylate salt and methanol. An acidic workup is subsequently required to protonate the carboxylate ions and isolate the neutral 1,2,3,4-cyclobutanetetracarboxylic acid.

A patented process details the hydrolysis of tetramethyl 1,2,3,4-butanetetracarboxylate using acid catalysts. In one example, using sulfuric acid as the catalyst at 103°C, the reaction reached 99.8% completion after 5 hours. Another example using phosphoric acid at 100°C demonstrated that the conversion of the ester to the free acid was 90% complete in 54 hours, highlighting the influence of the catalyst on the reaction rate.

Table 1: Conditions for Acid-Catalyzed Hydrolysis

Catalyst Temperature (°C) Time (h) Conversion (%)
Sulfuric Acid 103 5 99.8

Following the hydrolysis of the ester, the resulting 1,2,3,4-cyclobutanetetracarboxylic acid can be dehydrated to form 1,2,3,4-cyclobutanetetracarboxylic dianhydride. This intramolecular dehydration is typically achieved by heating the tetracarboxylic acid with a dehydrating agent, such as acetic anhydride (B1165640).

In one synthetic procedure, 1,2,3,4-cyclobutanetetracarboxylic acid is heated with acetic anhydride at 140°C for 25 hours to yield the dianhydride. Another method involves heating the tetracarboxylic acid in acetic anhydride at 100°C for 24 hours under a nitrogen atmosphere, which resulted in a 92.5% yield of the dianhydride with a purity of 99.3%. acs.orgchemistryviews.org This dianhydride is a valuable monomer for the synthesis of polyimides. acs.org

Table 2: Synthesis of 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride

Dehydrating Agent Temperature (°C) Time (h) Yield (%) Purity (%)
Acetic Anhydride 140 25 84.0 99.2

The ester groups of this compound are susceptible to nucleophilic acyl substitution, a broad class of reactions where the methoxy (B1213986) group (-OCH3) is replaced by another nucleophile. libretexts.orgyoutube.com This reaction proceeds through a characteristic two-step addition-elimination mechanism, involving the formation of a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org The favorability of the substitution depends on the relative basicity of the incoming nucleophile and the outgoing methoxide (B1231860) leaving group. youtube.com

Common nucleophiles for these reactions include alcohols, amines, and thiols. When another alcohol is used as the nucleophile, the reaction is termed transesterification. This process is often catalyzed by acids or bases and is a key reaction in polyester (B1180765) chemistry. researchgate.netkpi.ua For instance, the transesterification of polyesters containing cyclobutane (B1203170) moieties with other diols is a method used to modify polymer properties. While specific studies on the transesterification of this compound are not prevalent, the general principles of polyester transesterification would apply. researchgate.netkpi.ua This would involve heating the tetramethyl ester with an excess of another alcohol in the presence of a suitable catalyst.

Ammonolysis, the reaction with ammonia (B1221849) or amines, would lead to the formation of the corresponding amides. Similarly, reaction with thiols would yield thioesters. These transformations allow for the conversion of the ester functionalities into a variety of other functional groups, significantly expanding the synthetic utility of the cyclobutane core.

Cyclobutane Ring System Reactivity

The four-membered cyclobutane ring is characterized by significant ring strain, which influences its chemical reactivity. This strain arises from both angle strain (deviation from the ideal sp³ bond angle of 109.5°) and torsional strain (eclipsing interactions of substituents). researchgate.net

The inherent ring strain in cyclobutane derivatives makes them susceptible to ring-opening reactions under various conditions, including thermal, photochemical, and chemical activation. researchgate.net The cleavage of the cyclobutane ring relieves this strain, providing a thermodynamic driving force for such reactions.

While unsubstituted cyclobutane is relatively inert, the presence of activating functional groups can facilitate ring cleavage. chemistryviews.org For this compound, the four electron-withdrawing ester groups polarize the C-C bonds of the ring, potentially making it more susceptible to nucleophilic attack that could lead to ring opening. In donor-acceptor cyclobutanes, nucleophiles such as electron-rich arenes, thiols, and selenols can trigger ring-opening reactions, often catalyzed by a Lewis acid like AlCl₃. acs.orgchemistryviews.org

Cleavage of the cyclobutane ring can also be induced by thermal or photochemical means. researchgate.net Thermal cleavage of cyclobutane rings has been observed in various systems, often proceeding through radical pathways. researchgate.netnih.gov Photochemical cleavage is another well-known reaction for cyclobutanes, which can revert to the olefins from which they were formed. rsc.org The specific pathway of cleavage, whether symmetric or asymmetric, can be influenced by the substitution pattern on the ring. rsc.org Additionally, γ-radiolysis has been shown to efficiently cleave the cyclobutane ring in certain polycyclic systems.

Electrocyclic reactions are a class of pericyclic reactions that involve the concerted reorganization of π electrons to form or break a σ bond, leading to ring opening or closing. The thermal or photochemical ring-opening of a cyclobutene (B1205218) to a 1,3-diene is a classic example of a 4π-electron electrocyclic reaction.

While this compound itself is a saturated ring system, its corresponding cyclobutene derivative, tetraalkyl cyclobutene-1,2,3,4-tetracarboxylates, can undergo thermal electrocyclic ring-opening. This reaction, typically carried out by heating in a solvent like toluene, results in the formation of highly electron-deficient 1,3-dienes, specifically tetraalkyl (Z,Z)-buta-1,3-diene-1,2,3,4-tetracarboxylates. This transformation provides a stereoselective route to highly functionalized dienes, which are valuable synthons in organic chemistry.

Table 3: Compound Names Mentioned in the Article

Compound Name
1,2,3,4-Cyclobutanetetracarboxylic Acid
1,2,3,4-Cyclobutanetetracarboxylic Dianhydride
Acetic Anhydride
AlCl₃
Ammonia
Methanol
Phosphoric Acid
Sulfuric Acid
Tetraalkyl (Z,Z)-buta-1,3-diene-1,2,3,4-tetracarboxylates
Tetraalkyl cyclobutene-1,2,3,4-tetracarboxylates
This compound

Oxidation-Reduction Chemistry of the Cyclobutane Core

The oxidation and reduction of the cyclobutane core in this compound and its derivatives present a pathway to novel molecular architectures. The inherent ring strain of the cyclobutane moiety, a result of deviations from the ideal tetrahedral bond angle of 109.5°, significantly influences its reactivity. libretexts.orgmasterorganicchemistry.com This strain can be harnessed to drive specific chemical transformations.

Reduction Reactions:

The four ester functionalities of this compound can be reduced to the corresponding primary alcohols, yielding cyclobutane-1,2,3,4-tetramethanol. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). The resulting tetra-ol serves as a versatile intermediate for further derivatization, including the synthesis of polyesters and other polymeric materials.

Oxidation Reactions:

While specific studies on the direct oxidation of the cyclobutane core of this compound are not extensively documented, the general principles of cyclobutane oxidation suggest potential pathways. Strong oxidizing agents could lead to ring-opening products, cleaving the strained C-C bonds of the cyclobutane ring to form acyclic dicarboxylic acid derivatives. The specific regioselectivity of such an oxidation would be influenced by the stereochemistry of the starting material and the reaction conditions employed.

Synthesis and Characterization of Advanced Derivatives

The ester groups of this compound are key handles for the synthesis of a wide array of advanced derivatives. Hydrolysis of the tetramethyl ester, for instance, yields 1,2,3,4-cyclobutanetetracarboxylic acid. google.com This tetra-acid can be further converted into its corresponding dianhydride, a valuable monomer in the synthesis of polyimides. google.comchemicalbook.comchemicalbook.com

The crystal structure of the cis,trans,cis-isomer of this compound has been elucidated, revealing a planar cyclobutane ring. acs.org This structural information is crucial for understanding its reactivity and for the rational design of new derivatives.

Design of Substituted Cyclobutanes with Tuned Reactivity

The reactivity of the cyclobutane ring can be modulated by the introduction of different substituent groups. While research specifically starting from this compound is limited in this area, the general principles of cyclobutane chemistry offer insights. The electron-withdrawing nature of the four carboxylate groups influences the electron density of the cyclobutane ring, potentially affecting its susceptibility to electrophilic or nucleophilic attack.

Further derivatization of the ester groups into amides, for example, can introduce new functionalities and alter the steric and electronic environment of the cyclobutane core. This can, in turn, influence the regioselectivity and stereoselectivity of subsequent reactions on the ring.

Preparation of Specialty Cyclobutane Compounds for Specific Research Applications

The unique, rigid scaffold of the cyclobutane ring makes it an attractive core for the design of molecules with specific biological or material science applications. Derivatives of 1,2,3,4-cyclobutanetetracarboxylic acid have been explored as inhibitors of enzymes such as protein farnesyltransferase and squalene (B77637) synthase. google.comepo.org The constrained conformation of the cyclobutane ring can be advantageous for presenting functional groups in a precise orientation for binding to a biological target.

For instance, 1,2,3,4-cyclobutanetetracarboxylic dianhydride can be reacted with amines to generate mono-amide tricarboxylic acids, which can then be further functionalized to create diamides with diverse substituents. google.com This modular approach allows for the systematic exploration of structure-activity relationships in drug discovery.

Furthermore, the tetra-acid derivative is a candidate for the construction of metal-organic frameworks (MOFs). The rigid cyclobutane core and the multiple coordination sites provided by the carboxylate groups enable the formation of porous materials with potential applications in gas storage and separation.

Below is a table summarizing key reactions and derivatives of this compound:

Starting MaterialReagents and ConditionsProductApplication
This compoundAqueous Acid, Heat1,2,3,4-Cyclobutanetetracarboxylic acidIntermediate for dianhydride and other derivatives
1,2,3,4-Cyclobutanetetracarboxylic acidAcetic Anhydride, Heat1,2,3,4-Cyclobutanetetracarboxylic dianhydrideMonomer for polyimides, precursor for enzyme inhibitors
This compoundLithium Aluminum HydrideCyclobutane-1,2,3,4-tetramethanolIntermediate for polyesters and other polymers
1,2,3,4-Cyclobutanetetracarboxylic dianhydrideAminesMono- and Di-amide derivativesEnzyme inhibitors, pharmaceutical research

Computational Chemistry and Theoretical Studies on Tetramethyl 1,2,3,4 Cyclobutanetetracarboxylate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of tetramethyl 1,2,3,4-cyclobutanetetracarboxylate at the atomic level.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can predict the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations are essential for determining the most stable three-dimensional arrangement of the atoms.

The electronic structure, including the distribution of electron density and the energies of molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can also be determined. The HOMO-LUMO gap is a key parameter that provides insights into the chemical reactivity and stability of the molecule. A larger HOMO-LUMO gap generally implies higher stability and lower chemical reactivity.

The cyclobutane (B1203170) ring is not planar but exists in a puckered conformation to relieve torsional strain. masterorganicchemistry.com This puckering gives rise to a complex energetic landscape with multiple possible conformations. High-level ab initio calculations on the parent cyclobutane molecule have been performed to accurately describe its structure and the barrier to ring inversion. nih.govnih.gov These studies reveal a puckered equilibrium structure and a small energy barrier to planarity. smu.edu

For this compound, the presence of four bulky substituents complicates this landscape further. The different stereoisomers (cis/trans arrangements of the substituents) will have distinct potential energy surfaces. The energetic barriers between different puckered conformations and the relative energies of the various stereoisomers are critical for understanding its conformational dynamics and which isomers are more likely to be formed and isolated. For instance, X-ray diffraction studies have revealed that the cis,trans,cis-isomer of this compound adopts a planar conformation in the solid state. acs.org This planarity is unusual for a cyclobutane ring and is likely influenced by the steric and electronic effects of the four methoxycarbonyl groups, as well as crystal packing forces.

Table 1: Calculated Properties of a Representative Substituted Cyclobutane

PropertyValueMethod
Ring Puckering Angle (θ)~29°ab initio
Inversion Barrier~1.5 kcal/molab initio
C-C Bond Length~1.55 ÅDFT
C-C-C Bond Angle~88°DFT

Note: Data presented are for the parent cyclobutane or generalized derivatives and serve as an illustrative example. Specific values for this compound isomers would require dedicated computational studies.

Molecular Modeling and Force Field Development for Cyclobutane Derivatives

While quantum chemical calculations provide high accuracy, they are computationally expensive. For studying the dynamic behavior of larger systems or for longer simulation times, molecular modeling with force fields is a more feasible approach. A force field is a set of empirical energy functions and parameters that describe the potential energy of a system of atoms.

Developing an accurate force field for cyclobutane derivatives like this compound is challenging. The force field must be able to accurately reproduce the puckered geometry of the cyclobutane ring and the energetic barrier to inversion. It also needs to correctly model the interactions of the methoxycarbonyl substituents. General force fields like GAFF (General AMBER Force Field) and CGenFF (CHARMM General Force Field) can be used, but their parameters may need to be refined for this specific class of molecules to achieve high accuracy. nih.gov Such refinements would typically involve fitting the force field parameters to high-level quantum chemical calculations of the molecule's structure and energy landscape.

Theoretical Predictions of Reaction Mechanisms and Pathways

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, theoretical studies can be employed to predict the pathways of its formation and subsequent reactions. For example, the photodimerization of cinnamic acid derivatives is a common method for synthesizing cyclobutane rings, and the stereochemical outcome can be rationalized through computational analysis of the transition states. nih.govresearchgate.net

DFT calculations can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the calculation of activation energies, which can then be used to predict reaction rates and selectivity. For instance, computational studies on the hydrolysis of a cyclobutane-fused lactone have elucidated the reaction mechanism in both acidic and alkaline conditions. nih.gov Similarly, the mechanism of stereoretentive formation of cyclobutanes from pyrrolidines has been unveiled using DFT calculations, highlighting the role of 1,4-biradical intermediates. acs.orgnih.gov Such theoretical insights can guide the design of synthetic routes to specific stereoisomers of this compound and predict its reactivity in various chemical transformations.

Structure-Reactivity Relationships Derived from Computational Data

For example, the accessibility of the carbonyl groups for nucleophilic attack will depend on their spatial orientation, which is determined by the ring's conformation and the cis/trans arrangement of the substituents. Computational data can quantify this accessibility and correlate it with predicted reaction rates. The electronic properties, such as the partial charges on the atoms and the energies of the frontier molecular orbitals, also play a crucial role in determining reactivity. DFT studies on the effect of fluorine substitution on the cyclobutylcarbinyl radical rearrangement have shown how substituents can influence reaction pathways. nih.gov By analyzing these computed properties for the different isomers of this compound, a deeper understanding of their chemical behavior can be achieved.

Applications in Advanced Materials Science Research

Polymer Synthesis and Engineering

The derivatives of 1,2,3,4-cyclobutanetetracarboxylic acid, including its ester and anhydride (B1165640) forms, are pivotal in creating polymers with precisely controlled architectures and characteristics.

While Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate itself is not widely utilized as a direct monomer in common polymerization schemes like transesterification, its structural motif is fundamental to a class of specialty polyesters. The synthesis of these high-performance polymers typically involves a related cyclobutane (B1203170) monomer, 2,2,4,4-tetramethyl-1,3-cyclobutanediol (B147498) (CBDO), which is reacted with dimethyl esters such as dimethyl terephthalate (B1205515) (DMT) via melt transesterification. researchgate.netresearchgate.netelsevierpure.com This process involves two stages: an initial transesterification to form oligomers, followed by a polycondensation stage at high temperature and vacuum to produce a high molecular weight polymer. semanticscholar.org

The choice of cyclobutane-containing monomers like CBDO is crucial for producing amorphous, optically clear copolyesters with high glass transition temperatures (Tg) and mechanical strength, positioning them as alternatives to materials like bisphenol-A polycarbonate. researchgate.netresearchgate.net The rigidity of the cyclobutane ring contributes significantly to these desirable properties.

1,2,3,4-Cyclobutanetetracarboxylic dianhydride (CBDA) is a key monomer in the development of advanced polyimides. nih.govresearchgate.net Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength. researchgate.net The synthesis involves a two-step process. First, CBDA is reacted with an aromatic diamine in a polar aprotic solvent, such as N,N-dimethylformamide, to form a soluble poly(amic acid) precursor. researchgate.netsigmaaldrich.com Subsequently, this precursor is subjected to dehydrating cyclization, typically through thermal treatment, to form the final polyimide. researchgate.net

The use of the cycloaliphatic CBDA monomer, as opposed to more common aromatic dianhydrides, is instrumental in producing polyimide films that are colorless and possess excellent optical transparency. researchgate.netkeyorganics.net These properties are highly desirable for applications in electronics and display technology, such as liquid-crystal alignment layers. sigmaaldrich.comkeyorganics.net

The incorporation of cyclobutane-containing monomers provides an effective strategy for tailoring the bulk properties of polymers. The rigid nature of the cyclobutane ring enhances the thermal stability and glass transition temperature of the resulting polymers. elsevierpure.comresearchgate.net

Research has shown that the specific stereochemistry of the cyclobutane monomer can have a profound impact on polymer characteristics. For instance, in polyesters synthesized with 2,2,4,4-tetramethyl-1,3-cyclobutanediol (CBDO), the use of a high cis-isomer content leads to a significantly higher glass transition temperature (Tg) and better thermal stability compared to polymers made with the trans-isomer or a cis/trans mixture. The cis-CBDO based polymer is also tougher, exhibiting superior impact resistance. This difference is attributed to the amorphous nature of the cis-polymer versus the semi-crystalline nature of the trans-polymer.

Monomer StereochemistryGlass Transition Temp. (Tg)Onset of DecompositionNotched Izod Impact
99% cis-CBDO99 °C360 °C1070 J/m
100% trans-CBDO69 °C345 °C841 J/m
43:57 cis/trans mix84.5 °C-944 J/m

Mechanochemistry and Polymer Network Design

The cyclobutane ring can function as a "mechanophore"—a mechanically responsive chemical unit that undergoes a specific chemical transformation when subjected to an external force. This property is exploited in the design of smart polymers that can respond to stress in a controlled manner.

Researchers have introduced a novel class of force-responsive molecules known as tetrafunctional cyclobutanes (TCBs). researchgate.netresearchgate.net Unlike traditional bifunctional mechanophores that are inserted along a polymer chain, TCBs act as tetrafunctional junctions or crosslinkers within a polymer network. researchgate.net This unique architecture means that the force-coupled reactivity of the TCB is sensitive to the distribution of stress across all four polymer strands connected to it. researchgate.net The development of TCBs allows for the synthesis of polymer gels where properties like toughness can be customized without significantly altering the material's composition or topology. researchgate.netresearchgate.net

The mechanical activation of TCB junctions within a polymer network can proceed through different reaction pathways, a phenomenon known as chemo- and regioselectivity. researchgate.netresearchgate.net The specific pathway taken is dictated by subtle changes in the chemical substituents on the cyclobutane ring and the direction of the applied force. researchgate.net

Key force-coupled reaction pathways for TCBs include:

[2+2]-Cycloelimination: This pathway maintains the continuity of the polymer network strands after the mechanophore is cleaved, which can lead to significant network toughening. researchgate.net

1,2- or 1,3-Scissile Bond Cleavage: These pathways result in the creation of new dangling polymer ends, which weakens the network. researchgate.net

By carefully designing the TCB substituents, it is possible to favor one reaction pathway over another. researchgate.net This molecular-level control over force-coupled reactivity provides a powerful new design concept for tuning the bulk mechanical properties of polymer gels, enabling them to be programmed to become either stronger and tougher or weaker and more brittle in response to mechanical stress. researchgate.netresearchgate.net

Influence of Network Topology and Mechanophore Design on Material Toughness

The design of these TCB mechanophore junctions is crucial for dictating the mechanical properties of the resulting material. chemrxiv.org Polymer gels created by end-linking polyethylene (B3416737) glycol (PEG) strands with TCBs, which are compositionally and topologically over 99% identical, can exhibit either substantially increased or decreased toughness. chemrxiv.org This variation depends on the specific substituents on the TCB mechanophore, which in turn dictates the chemical reaction pathway under mechanical stress. chemrxiv.org

Research has shown that the chemo- and regioselectivity of the mechanochemical reaction at these TCB junctions directly impacts the bulk network's fracture behavior. chemrxiv.org

Toughening Mechanism : When the TCB substituents are designed to favor a [2+2]-cycloelimination reaction upon activation, the continuity of the polymer network strands is maintained. This prevents the formation of dangling ends and leads to a tougher material. chemrxiv.org

Weakening Mechanism : Conversely, if the substituents facilitate 1,2- or 1,3-scissile bond cleavage, new dangling ends are produced. This disrupts the network's integrity and results in a weaker material. chemrxiv.org

This approach demonstrates that by carefully designing the mechanophore at the molecular level, it is possible to tune a material's toughness independently from its stiffness, a significant advancement in material design. chemrxiv.org The TCB platform, derived from this compound, provides a valuable tool for investigating the fundamental influence of network topology on fracture behavior. chemrxiv.org

Mechanophore Design OutcomePredominant ReactionEffect on NetworkMaterial Property
Toughening[2+2]-cycloeliminationMaintains strand continuityIncreased toughness
Weakening1,2- or 1,3-scissile bond cleavageCreates dangling endsDecreased toughness

Development of Optically Transparent and High-Performance Materials

Cycloaliphatic Diamines and Dianhydrides for Optical Properties in Polymers

This compound is a direct precursor to 1,2,3,4-cyclobutanetetracarboxylic dianhydride (CBDA), a key monomer in the synthesis of advanced polymers. guidechem.comrsc.org This cycloaliphatic dianhydride is instrumental in producing optically transparent, high-performance materials, particularly polyimides. guidechem.comazom.com

Aromatic polyimides are known for their exceptional thermal and mechanical properties, but they often exhibit a distinct yellow color. rsc.org This coloration is due to the formation of intermolecular and intramolecular charge-transfer complexes (CTCs) between the electron-donating diamine and electron-accepting dianhydride components. rsc.org To create colorless and transparent polyimides (CPIs) suitable for applications like flexible displays and optical films, it is necessary to suppress CTC formation. rsc.org

The introduction of cycloaliphatic monomers, such as CBDA, is a highly effective strategy to achieve this. rsc.orgrsc.org Unlike their planar aromatic counterparts, the saturated, non-planar structure of the cyclobutane ring disrupts the chain packing and electronic conjugation necessary for CTC formation. azom.comrsc.org This leads to several beneficial changes in the polymer's properties:

Enhanced Optical Transparency : Polymers synthesized with cycloaliphatic dianhydrides exhibit significantly improved optical transparency and are often colorless. azom.comrsc.org

Improved Solubility : The less efficient chain packing in cycloaliphatic polyimides often leads to better solubility in organic solvents compared to their aromatic counterparts. rsc.org

Lower Dielectric Constant : The reduction in intermolecular electronic interactions also results in a lower dielectric constant, which is advantageous for microelectronics applications. azom.com

While enhancing optical properties, the use of cycloaliphatic monomers can sometimes result in a trade-off with thermomechanical properties. Polyimides based on cycloaliphatic dianhydrides may show lower thermal stability compared to fully aromatic polyimides. rsc.org However, the unique strain in the anhydride rings of CBDA allows it to polymerize to very high levels, producing films with robust mechanical properties. azom.com

Monomer TypeCharge-Transfer Complex (CTC) FormationOptical TransparencyThermal Stability
Aromatic DianhydrideHighLow (Colored)High
Cycloaliphatic Dianhydride (e.g., CBDA)Low/SuppressedHigh (Colorless)Moderate to High

Strategies for Achieving Ultra-Low Coefficients of Thermal Expansion (CTE) in Polymer Films

The coefficient of thermal expansion (CTE) is a critical property for materials used in electronics and aerospace, where dimensional stability over a wide temperature range is essential. polymerinnovationblog.commdpi.com A mismatch in CTE between different components, such as a semiconductor chip and its substrate, can lead to thermal stress and device failure. polymerinnovationblog.comresearchgate.net While standard epoxy resins have CTE values in the range of 45-65 ppm/°C, many applications require materials with ultra-low CTE values. polymerinnovationblog.com

Beyond the use of fillers, the molecular structure of the polymer itself plays a crucial role. Introducing rigid molecular structures into the polymer backbone can restrict thermal motion and lower the CTE. mdpi.com Studies on polyimide films have shown that incorporating amide and hydroxyl groups can introduce hydrogen bonding, which further suppresses chain mobility and reduces free volume, leading to lower in-plane CTE values. mdpi.com

Cycloaliphatic monomers, derived from precursors like this compound, contribute to this goal by providing a rigid, well-defined structure. The incorporation of the cyclobutane ring into the polymer backbone enhances rigidity, which is a key factor in achieving lower CTE. This molecular-level design, combined with strategies like nanoparticle doping, can lead to the development of high-performance films with ultra-low thermal expansion suitable for demanding applications. mdpi.commdpi.com

Research in High-Energy Density Materials (HEDM) Precursors

Research has demonstrated that the stereo- and regiochemistry of substituents on a cyclobutane ring can have a profound impact on the physical properties of energetic materials, offering a powerful tool for tuning their performance. chemrxiv.org A study on six different stereo- and regioisomers of cyclobutane nitric ester materials revealed that while their calculated energetic performances were similar, their physical properties, such as melting points, varied dramatically. chemrxiv.org This allows for the design of materials with specific physical forms, including:

Low- or high-melting solids

Standalone melt-castable explosives

Eutectic compounds for melt-casting

Liquid propellants

This tunability is critical for practical applications, as the ideal melting point for a melt-castable explosive, for example, is between 80-95 °C to allow for safe steam heating during processing. chemrxiv.org Furthermore, the synthesis of a 1,1,2,2-cyclobutanetetracarboxylate derivative via electrochemical methods has been reported as a precursor to a promising melt-castable explosive intended as a replacement for TNT. researchgate.net

The general strategy in HEDM research involves incorporating "explosophoric" groups, such as nitro (-NO2) or nitramine (-NHNO2) groups, onto a molecular scaffold. researchgate.netchemistry-chemists.com The cyclobutane skeleton, accessible from precursors like this compound, serves as a versatile platform for creating such molecules. The combination of ring strain and the high energy content of attached functional groups makes these compounds promising candidates for the next generation of advanced energetic materials. chemrxiv.orgresearchgate.net

Applications in Organic Synthesis and Pharmaceutical Research

Intermediate in Complex Organic Synthesis

The unique structural properties of the cyclobutane (B1203170) ring make it a sought-after component in synthetic chemistry. nih.gov Derivatives of this core structure are recognized as valuable building blocks for creating a wide array of organic molecules. rsc.org

The cyclobutane framework is a fundamental structural element in a diverse range of natural compounds. openmedicinalchemistryjournal.com As a highly functionalized example of this framework, Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate is a key starting material for generating even more complex structures. The four methyl ester groups can be selectively hydrolyzed, reduced, or converted into other functional groups, allowing for the stepwise and controlled introduction of molecular diversity.

The synthesis of highly functionalized cyclobutene (B1205218) derivatives can be achieved from simple cyclobutanes through methods like copper-catalyzed radical cascade reactions. nih.govrsc.orgrsc.org This highlights the capacity of the cyclobutane core to undergo transformations that introduce multiple functional groups simultaneously. nih.govrsc.org The ester groups on this compound can act as handles for further chemical modifications, making it an ideal platform for building multi-functionalized molecules. rsc.org The strategic functionalization of such strained carbocyclic molecules has established them as highly useful tools in modern synthesis. mdpi.com

Table 1: Synthetic Strategies for Functionalizing Cyclobutane Scaffolds

Strategy Description Potential Outcome for this compound
Selective Hydrolysis Stepwise saponification of one or more ester groups to carboxylic acids. Generation of mono-, di-, or tri-acids for further coupling reactions.
Reduction Conversion of ester groups to primary alcohols using reducing agents. Synthesis of cyclobutane tetrols as precursors for polyesters or ethers.
Aminolysis Reaction with amines to form amides. Creation of cyclobutane-based polyamides or peptide scaffolds.
Ring-Opening/Rearrangement Cleavage of the cyclobutane ring under specific conditions. Access to linear, highly functionalized aliphatic compounds.

The cyclobutane motif is present in a wide range of natural products that exhibit significant biological activities, including antimicrobial, antibacterial, and antitumor properties. nih.govopenmedicinalchemistryjournal.com Many of these compounds, such as certain alkaloids and C-glycoside polyketides, feature a cyclobutane ring as a core structural element. nih.govdntb.gov.ua Consequently, synthetic intermediates that provide access to this core are of great interest.

This compound and its derivatives serve as precursors for these complex targets. The stereochemistry of the four ester groups can be controlled or modified to match that of a desired natural product. The development of catalytic asymmetric methods for synthesizing chiral cyclobutanes has been a significant focus of research, underscoring the importance of these structures as synthetic intermediates. rsc.orgacs.org The functional groups of the tetracarboxylate allow for the attachment of various side chains and pharmacophores necessary for biological activity. researchgate.net

Pharmaceutical Research and Drug Discovery

The rigid, three-dimensional structure of the cyclobutane ring makes it a desirable scaffold in medicinal chemistry. researchgate.net It can act as a conformationally restricted isostere for other groups, helping to improve the pharmacological profile of drug candidates.

This compound is commercially available as a research chemical, indicating its use in early-stage discovery programs. chemsrc.com The cyclobutane moiety is found in several FDA-approved drugs and numerous patented drug candidates. acs.orgnih.gov The unique, non-planar geometry of the cyclobutane scaffold is a key feature in the "escape from flatland" concept in medicinal chemistry, which aims to improve the properties of drug candidates by increasing their three-dimensionality. researchgate.net Researchers can use this compound as a starting point to generate libraries of novel small molecules for screening against various biological targets.

The synthesis of pharmaceutical ingredients often involves the use of specialized building blocks. The cyclobutane core is a privileged scaffold found in a variety of biologically active molecules. researchgate.net this compound can be elaborated into more complex intermediates that are subsequently incorporated into an active pharmaceutical ingredient (API). For instance, the ester groups can be converted to amides, leading to cyclobutanecarboxamides, which are common motifs in pharmaceutical molecules. researchgate.net

Table 2: Examples of Bioactive Compound Classes Containing the Cyclobutane Motif

Compound Class Biological Activity Relevance of Precursors like this compound
Alkaloids Antimicrobial, Antitumor nih.govopenmedicinalchemistryjournal.com Provides the core ring structure for subsequent synthetic elaboration.
Dimeric C-glycosides Anti-Tuberculosis dntb.gov.ua Can serve as a template for constructing the central cyclobutane linkage.
Tropane Alkaloids Various CNS activities nih.gov Used to synthesize complex acid esters that are part of the final structure.
Synthetic Pharmaceuticals Antiviral, Anticancer nih.gov Acts as a rigid scaffold to orient functional groups for optimal target binding.

Ligands for Catalytic Asymmetric Synthesis

Chiral ligands are essential for modern asymmetric catalysis, which is a critical technology for producing enantiomerically pure pharmaceuticals. Chiral cyclobutane derivatives have emerged as effective ligands in various catalytic transformations. rsc.org The development of methods for the asymmetric construction of chiral cyclobutane rings has been a significant area of research. rsc.org

While this compound itself is achiral, it can be resolved into its constituent enantiomers or diastereomers, or it can be chemically modified to introduce chirality. For example, the four ester groups can be converted into chiral amides or phosphines. The resulting chiral cyclobutane-based ligands can coordinate with transition metals to create catalysts for enantioselective reactions. The rigid cyclobutane backbone helps to create a well-defined chiral environment around the metal center, which is crucial for achieving high levels of stereocontrol. acs.org The synthesis of chiral cyclobutanes via rhodium-catalyzed asymmetric arylation demonstrates the successful use of chiral diene ligands to control the stereochemistry of functionalized cyclobutanes. rsc.org

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes to Cyclobutanetetracarboxylates

The predominant method for constructing the cyclobutane (B1203170) core is the [2+2] photocycloaddition of olefins. baranlab.org While effective, these reactions often necessitate the use of high-energy ultraviolet light and can face challenges in controlling stereochemistry and scalability. baranlab.orgacs.org Future research is geared towards creating more sustainable and efficient synthetic pathways.

A significant challenge is the development of catalytic, visible-light-driven processes that can operate under milder conditions. nih.gov Photoredox catalysis, for instance, represents a promising avenue for achieving [2+2] cycloadditions without harsh UV irradiation. nih.govrsc.org Another sustainable approach involves utilizing feedstocks derived from renewable resources. While not yet applied to this specific cyclobutane compound, methodologies for synthesizing related structures like 1,2,3,4-cyclohexanetetracarboxylate from sugar-derived acids could inspire bio-based routes. rsc.org Furthermore, continuous flow synthesis offers a pathway to overcome the scalability and safety challenges associated with batch photochemical reactions, enabling better control over reaction parameters and potentially improving yields and purity. nih.govacs.orgrsc.org

Table 1: Comparison of Synthetic Approaches for Cyclobutane Scaffolds

Method Advantages Challenges & Future Directions
Traditional Photocycloaddition Direct route to cyclobutane ring. baranlab.org Requires high-energy UV light; potential for side products; scalability issues. acs.org
Photoredox Catalysis Uses visible light; milder reaction conditions; high functional group tolerance. nih.gov Catalyst development; expanding substrate scope for tetracarboxylates.
Bio-based Feedstocks Sustainable sourcing from renewable materials. rsc.org Development of efficient conversion pathways from biomass to cyclobutane precursors.

| Continuous Flow Chemistry | Enhanced safety and scalability; precise control of reaction time and temperature; improved reproducibility. nih.govrsc.org | Reactor design optimization for photochemical processes; integration with downstream processing. |

Exploration of Undiscovered Reactivity Patterns and Transformational Chemistry

The high ring strain of the cyclobutane core (approximately 26 kcal/mol) makes it a versatile intermediate for a variety of chemical transformations. baranlab.org While ring-opening and ring-expansion reactions are known, there remains significant scope for discovering new reactivity patterns for densely functionalized cyclobutanes like tetramethyl 1,2,3,4-cyclobutanetetracarboxylate. acs.org

Future research will likely focus on the selective functionalization of the cyclobutane ring. C–H functionalization strategies, which allow for the direct conversion of carbon-hydrogen bonds into new chemical bonds, present a powerful tool for elaborating the core structure without requiring pre-functionalized starting materials. nih.govacs.org Exploring the reactivity of the ester groups could also lead to novel derivatives. For example, selective hydrolysis, amidation, or reduction could yield a diverse library of cyclobutane-based monomers and synthons. Additionally, leveraging the ring strain to drive controlled ring-opening polymerizations could produce novel linear polymers with unique properties. The use of the cyclobutane motif as a mechanophore—a chemical unit that responds to mechanical force—is another emerging area, with potential applications in self-healing or stress-responsive materials. acs.org

Advanced Characterization Techniques for Intricate Cyclobutane Structures

The puckered, non-planar conformation of the cyclobutane ring and the potential for multiple stereoisomers (e.g., cis, trans arrangements of the four carboxylate groups) make structural characterization challenging. nih.gov While standard techniques provide basic information, a deeper understanding of the three-dimensional structure and conformational dynamics is crucial for rational material design.

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques are essential for elucidating complex stereochemistry. nih.gov Detailed analysis of proton-proton coupling constants (³J(HH) and ⁴J(HH)) can provide critical insights into the conformational equilibrium of the ring. nih.gov Theoretical calculations of NMR parameters can further aid in assigning the correct structure. nih.gov For solid-state materials like polymers or Metal-Organic Frameworks (MOFs), solid-state NMR will be invaluable. High-pressure X-ray diffraction and Raman spectroscopy are powerful methods for studying the structural stability and phase transitions of crystalline cyclobutane derivatives under extreme conditions, providing data that can inform the design of robust materials. osti.govresearchgate.net These advanced techniques are necessary to fully map the structure-property relationships of materials derived from this compound.

Computational Predictions for Rational Design of Novel Cyclobutane-Based Materials

Computational chemistry offers a powerful toolkit for accelerating the discovery and design of new materials by predicting their properties before synthesis. moldesignx.com Techniques like Density Functional Theory (DFT) can be used to study the electronic structure, conformational energies, and reaction mechanisms of cyclobutane systems. nih.govresearchgate.netresearchgate.net

For this compound, DFT calculations can predict the most stable stereoisomers and their rotational barriers, which is fundamental to understanding how they will pack in a crystal lattice or influence a polymer chain's morphology. nih.gov Molecular Dynamics (MD) simulations can model the behavior of polymers derived from this monomer, predicting key material properties such as glass transition temperature, mechanical strength, and thermal stability. moldesignx.com In the context of MOFs, computational screening can predict which metal ions will form stable frameworks with the corresponding 1,2,3,4-cyclobutanetetracarboxylic acid ligand and estimate properties like porosity and gas adsorption capacity. nbinno.com This "materials-by-design" approach can guide synthetic efforts, saving significant time and resources by prioritizing the most promising candidates for experimental investigation. moldesignx.com

Expanding Applications in Emerging Technologies and Interdisciplinary Research

The unique structural features of this compound and its derivatives make it a promising candidate for several advanced applications. Its tetra-functionality is particularly suited for creating highly cross-linked networks and complex architectures.

One of the most promising areas is in the synthesis of Metal-Organic Frameworks (MOFs). The hydrolyzed form, 1,2,3,4-cyclobutanetetracarboxylic acid, serves as a versatile ligand for coordinating with metal ions to form porous 3D structures. nbinno.comrsc.org These MOFs are being investigated for applications in gas storage, catalysis, and chemical separations. nbinno.comnih.gov Another key application is in high-performance polymers. The dianhydride derived from the tetracarboxylic acid is a monomer for polyimides, which are known for their exceptional thermal stability and mechanical strength, making them suitable for aerospace and electronics industries. nbinno.com The inherent rigidity and defined stereochemistry of the cyclobutane core can also be exploited in medicinal chemistry to create conformationally restricted scaffolds for drug discovery. nih.govnih.gov Furthermore, its use in stress-responsive polymers and supramolecular assemblies opens up possibilities in smart materials and nanotechnology. acs.orglifechemicals.com

Table 2: Potential Applications of Cyclobutane-Tetracarboxylate Derivatives

Application Area Key Derivative Enabling Properties
Metal-Organic Frameworks (MOFs) 1,2,3,4-Cyclobutanetetracarboxylic Acid Defined coordination geometry, ability to form porous 3D networks. nbinno.comrsc.org
High-Performance Polymers 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride Rigid monomer for thermally stable polyimides. nbinno.com
Medicinal Chemistry Various functionalized derivatives Conformationally rigid scaffold for designing bioactive molecules. nih.govnih.gov

| Smart Materials | Cyclobutane-containing polymers | Can act as a mechanophore for stress-sensing or self-healing applications. acs.org |

Q & A

Q. What are the key physical properties of Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate, and how do they influence experimental design?

  • Methodological Answer : Key properties include:
PropertyValueRelevance to Experiment DesignSource
Melting Point145–149°CDetermines solvent choice for synthesis
Boiling Point356.6±37.0°C (760 mmHg)Guides distillation/purification steps
Density1.3±0.1 g/cm³Critical for volumetric measurements
StabilitySensitive to moisture/oxidizersRequires inert atmosphere storage
These parameters dictate reaction conditions (e.g., temperature control, solvent selection) and storage protocols (dry, inert gas environments) to avoid decomposition.

Q. How can researchers safely handle and store this compound to mitigate health and environmental risks?

  • Methodological Answer :
  • Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood to prevent inhalation or skin contact. Avoid ignition sources due to flammability risks .
  • Storage : Keep in airtight containers under inert gas (e.g., nitrogen) at 2–8°C. Separate from strong oxidizers to prevent reactive hazards .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste. Avoid water to prevent spreading .

Q. What spectroscopic techniques are recommended for structural validation and purity assessment?

  • Methodological Answer :
  • FT-IR Spectroscopy : Identifies ester carbonyl stretches (~1740 cm⁻¹) and cyclobutane ring vibrations .
  • NMR : ¹H/¹³C NMR confirms methyl ester groups (δ ~3.6–3.8 ppm for OCH₃) and cyclobutane proton coupling patterns .
  • HPLC/GC-MS : Quantifies purity (>95% by GC) and detects volatile byproducts .

Advanced Research Questions

Q. How can stereochemical variations (cis/trans isomerism) in the cyclobutane ring impact reactivity in Diels-Alder or photochemical reactions?

  • Methodological Answer :
  • Stereochemical Analysis : Use X-ray crystallography or NOESY NMR to determine spatial arrangements of substituents .
  • Reactivity Studies : Compare reaction rates of cis,trans,cis isomers (e.g., in Diels-Alder reactions) with steric maps generated via computational tools (DFT). Increased steric hindrance in trans configurations may reduce dienophile compatibility .

Q. What methodologies resolve contradictions in reported thermal stability data (e.g., decomposition temperatures)?

  • Methodological Answer :
  • Differential Scanning Calorimetry (DSC) : Measure decomposition onset temperature under controlled heating rates (e.g., 10°C/min in N₂).
  • Thermogravimetric Analysis (TGA) : Quantify mass loss profiles to identify degradation steps. Discrepancies may arise from sample purity or atmospheric conditions (e.g., O₂ vs. N₂) .
  • Reproducibility : Cross-validate using multiple batches and independent labs to isolate experimental variables.

Q. How can computational modeling (e.g., DFT or MD simulations) predict solvent interactions or catalytic behavior of this compound?

  • Methodological Answer :
  • Solvent Optimization : Use COSMO-RS models to predict solubility in polar aprotic solvents (e.g., DMF, THF) based on charge distribution .
  • Catalytic Studies : Simulate transition states in ester hydrolysis reactions to identify rate-limiting steps. Validate with kinetic experiments (e.g., UV-Vis monitoring of carboxylate formation) .

Q. What strategies address discrepancies in reported toxicity or environmental impact data?

  • Methodological Answer :
  • Toxicology : Conduct Ames tests for mutagenicity and LC50 assays (e.g., Daphnia magna) to reconcile conflicting ecotoxicity data. Reference standardized protocols from EFSA or OECD .
  • Environmental Fate : Use HPLC-MS to track degradation products in simulated wastewater, comparing aerobic vs. anaerobic conditions .

Data Contradiction Analysis

  • Example : Conflicting melting points (145–149°C vs. literature reports of ~140°C) may stem from polymorphic forms or impurities. Resolve via:
    • Recrystallization : Test solvents (e.g., ethanol vs. hexane) to isolate pure polymorphs.
    • PXRD : Compare diffraction patterns with known standards .

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